![molecular formula C15H15N3O6 B2900450 dimethyl 1-[2-(2-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 1987084-36-5](/img/structure/B2900450.png)
dimethyl 1-[2-(2-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate
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Overview
Description
Dimethyl 1-[2-(2-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate (DM-TDC) is a novel synthetic compound that has recently been studied for its potential applications in scientific research. DM-TDC is a derivative of triazole, a heterocyclic aromatic compound that is found in several natural products. It has a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. DM-TDC has been studied for its potential use in a variety of scientific research applications, including biochemistry, physiology, and pharmacology.
Scientific Research Applications
Dimethyl 1-[2-(2-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate has been studied for its potential use in a variety of scientific research applications. In biochemistry, this compound has been used to study the structure and function of proteins and enzymes. In physiology, this compound has been used to study the effects of hormones and other signaling molecules on cellular processes. In pharmacology, this compound has been used to study the effects of drugs on the body.
Mechanism of Action
The exact mechanism of action of dimethyl 1-[2-(2-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate is still under investigation. However, it is believed that this compound binds to proteins and enzymes, altering their activity and function. This binding is thought to be mediated by the presence of the triazole moiety, which is known to have an affinity for proteins and enzymes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound has anti-inflammatory, anti-cancer, and anti-bacterial properties. In vivo studies have shown that this compound can reduce inflammation, inhibit the growth of tumor cells, and reduce the growth of bacteria.
Advantages and Limitations for Lab Experiments
One of the advantages of using dimethyl 1-[2-(2-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate in lab experiments is its low cost and availability. It is also easy to synthesize and can be stored for long periods of time without degradation. However, there are also some limitations to using this compound in lab experiments. For example, it can be toxic to cells and may interfere with other biological processes.
Future Directions
The potential applications of dimethyl 1-[2-(2-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate are still being explored. Future research could focus on further elucidating the mechanism of action of this compound, as well as exploring its potential use in the treatment of diseases. Additionally, further research could focus on optimizing the synthesis of this compound to make it more cost-effective and efficient. Other potential future directions include exploring the use of this compound in drug delivery systems and studying its effects on other biological processes.
Synthesis Methods
Dimethyl 1-[2-(2-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate can be synthesized by a number of different methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of reagents such as dimethylformamide, sodium hydroxide, and dimethyl sulfoxide to create the desired compound. Enzymatic synthesis involves the use of enzymes to catalyze the reaction between the reactants. Both methods have been used to successfully synthesize this compound.
properties
IUPAC Name |
dimethyl 1-[2-(2-methoxyphenyl)-2-oxoethyl]triazole-4,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O6/c1-22-11-7-5-4-6-9(11)10(19)8-18-13(15(21)24-3)12(16-17-18)14(20)23-2/h4-7H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEFYVSLSSRUKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CN2C(=C(N=N2)C(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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